![molecular formula C15H16O4 B5844159 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5844159.png)
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione, also known as FA-DCHD, is a chemical compound that has gained increasing attention in scientific research due to its unique chemical structure and potential applications.
Mécanisme D'action
The mechanism of action of 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to interact with metal ions through its furan ring. This interaction can lead to changes in the electronic properties of the molecule, which can in turn affect its biological activity.
Biochemical and Physiological Effects:
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione has been shown to have a range of biochemical and physiological effects. In particular, it has been found to exhibit antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. It has also been shown to have potential as an antibacterial and antifungal agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its unique chemical structure, which makes it a versatile compound for a range of applications. However, its synthesis can be challenging, and its potential toxicity and instability under certain conditions may limit its use in some experiments.
Orientations Futures
There are many potential future directions for the study of 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione. One area of research that is currently being explored is the use of 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione in the development of new organic electronic devices. Additionally, further investigation into its potential as an antibacterial and antifungal agent may lead to the development of new therapeutic treatments. Finally, the use of 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione as a chiral auxiliary in asymmetric synthesis may lead to the development of new synthetic methods for the preparation of chiral compounds.
Méthodes De Synthèse
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-furoic acid with ethyl acetoacetate, followed by cyclization with piperidine to form the intermediate compound. This intermediate is then reacted with 2,4-pentanedione to yield 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione.
Applications De Recherche Scientifique
2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of organic electronics, where 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione has been shown to exhibit excellent charge transport properties. It has also been studied as a potential fluorescent probe for the detection of metal ions in biological systems. Additionally, 2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
2-[(E)-3-(furan-2-yl)prop-2-enoyl]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2)8-12(17)14(13(18)9-15)11(16)6-5-10-4-3-7-19-10/h3-7,14H,8-9H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRLFXHVTXOIB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B5844077.png)
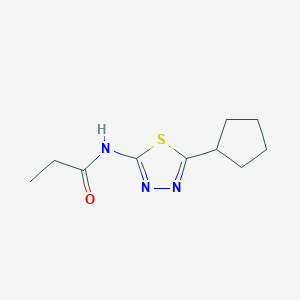
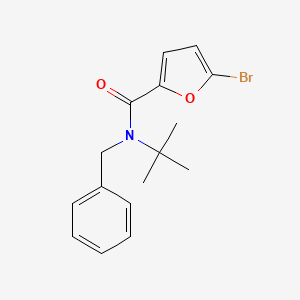
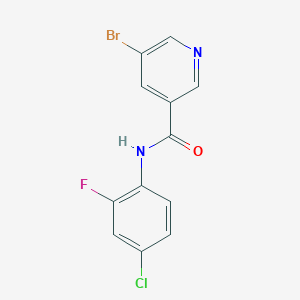
![N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)
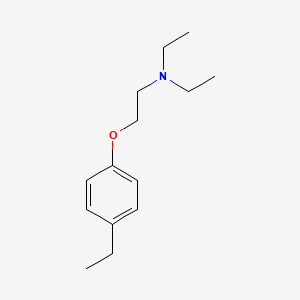

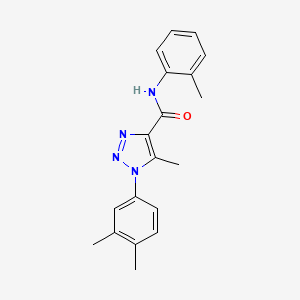
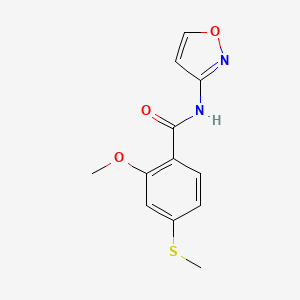
![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)
![4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5844164.png)
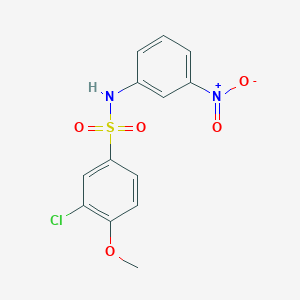

![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)